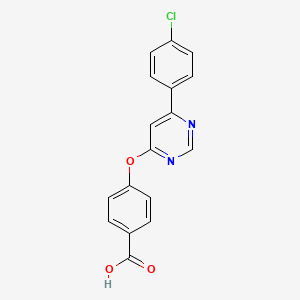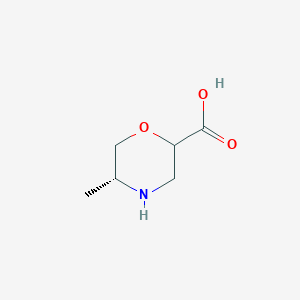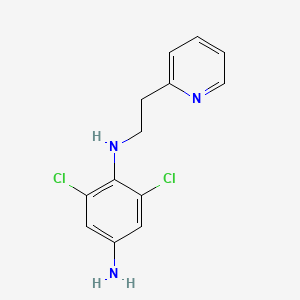
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H13Cl2N3 This compound features a benzene ring substituted with two chlorine atoms and a pyridine ring attached via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(pyridin-2-yl)ethyl halides under inert conditions. Common solvents used in this reaction include dimethylformamide (DMF) and chlorinated hydrocarbons . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with different substituents on the nitrogen atoms.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another related compound with a cyclopropane carboxamide group.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a tetrazine ring and exhibits different chemical properties.
Uniqueness
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both chlorine and pyridine moieties.
Propriétés
Formule moléculaire |
C13H13Cl2N3 |
|---|---|
Poids moléculaire |
282.17 g/mol |
Nom IUPAC |
2,6-dichloro-1-N-(2-pyridin-2-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H13Cl2N3/c14-11-7-9(16)8-12(15)13(11)18-6-4-10-3-1-2-5-17-10/h1-3,5,7-8,18H,4,6,16H2 |
Clé InChI |
CVLASPRHISNAPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC2=C(C=C(C=C2Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




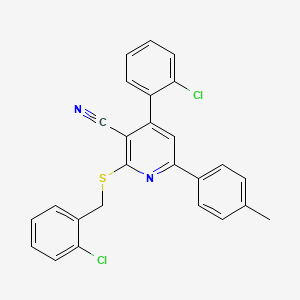

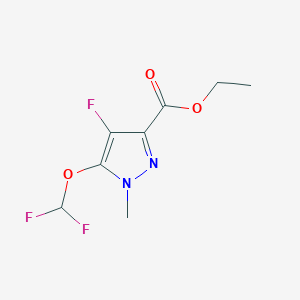

![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)

![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
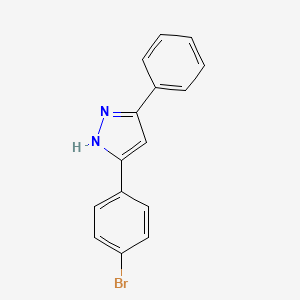
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)

